Apraclonidine

Descripción

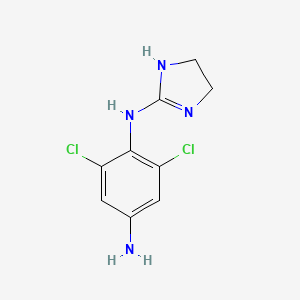

Apraclonidine (IUPAC name: 2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine) is a selective alpha-2 adrenergic agonist with weak alpha-1 adrenergic activity . Developed as a derivative of clonidine, its molecular structure includes a 3,5-dichloroaniline group and a 4,5-dihydroimidazole moiety, which prevents significant blood-brain barrier penetration, minimizing systemic side effects like hypotension or bradycardia .

This compound is primarily used to:

- Lower intraocular pressure (IOP) in glaucoma patients as an adjunctive therapy .

- Diagnose Horner syndrome (HS) by inducing pupil dilation in sympathetically denervated eyes .

- Prevent acute IOP spikes post-laser procedures (e.g., Nd:YAG capsulotomy) .

Its IOP-lowering mechanism involves aqueous humor suppression via alpha-2 receptor activation in the ciliary body . Clinical studies show a 20–23% reduction in IOP within 8–12 hours post-administration, with additive effects when combined with beta-blockers like timolol .

Propiedades

IUPAC Name |

2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N4.ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;/h3-4H,1-2,12H2,(H2,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQYGBJVDRBCHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045749 | |

| Record name | Apraclonidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73218-79-8, 66711-21-5 | |

| Record name | Apraclonidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73218-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apraclonidine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073218798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apraclonidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Aminoclonidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 73218-79-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APRACLONIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2VW67N38H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Condensation of 2,6-Dichloro-4-nitroaniline with Imidazolidine

The foundational synthesis of this compound, as described by Rouot and LeClerc (1979), involves the condensation of 2,6-dichloro-4-nitroaniline with imidazolidine under controlled conditions. This method proceeds via nucleophilic substitution, where the nitro group is reduced to an amine post-condensation. Key steps include:

- Nitration and Chlorination : 2,6-Dichloro-4-nitroaniline is prepared by nitrating 2,6-dichloroaniline using nitric acid in acetic anhydride.

- Imidazolidine Coupling : The nitro intermediate reacts with imidazolidine in the presence of formic acid and acetic anhydride at 80–90°C for 6–8 hours.

- Reduction : The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃, Ac₂O, 0–5°C | 85–90 |

| Imidazolidine Coupling | Formic acid, Ac₂O, 80–90°C | 70–75 |

| Reduction | H₂/Pd-C, EtOAc, RT | 90–95 |

This method, while reliable, produces impurities such as 2-[(4-amino-2,3,6-trichlorophenyl)imino]imidazolidine , necessitating rigorous purification.

Modern Optimization and Patent-Based Methods

High-Purity Synthesis (US5612364A)

The US5612364A patent emphasizes the production of substantially pure this compound free of trichloro impurities. The improved method involves:

- Selective Chlorination : Avoiding over-chlorination by controlling stoichiometry and temperature.

- Chromatographic Purification : Using silica gel chromatography with ethanol:ammonia (95:5) to isolate this compound.

- Crystallization : Recrystallization from ethanol-water mixtures to achieve >99.5% purity.

Comparative Analysis of Impurity Levels

| Method | Trichloro Impurity (%) | Purity (%) |

|---|---|---|

| Classical Synthesis | 2.5–3.0 | 97.0 |

| US5612364A Protocol | <0.1 | 99.8 |

This method’s superiority lies in mitigating immunogenic reactions caused by trichloro derivatives.

Purification and Analytical Characterization

Chromatographic Techniques

Post-synthesis purification is critical for pharmaceutical-grade this compound. Reverse-phase HPLC with a C18 column and mobile phase (acetonitrile:0.1% TFA) achieves baseline separation of this compound from contaminants.

HPLC Parameters

| Parameter | Value |

|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:0.1% TFA (30:70) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Spectroscopic Validation

- UV-Vis : this compound hydrochloride exhibits λₘₐₐ at 254 nm and 304 nm (ε = 1800, 2500 L·mol⁻¹·cm⁻¹).

- NMR : ¹H NMR (D₂O) δ 6.82 (s, 2H, aromatic), 3.65 (t, 4H, imidazolidine), 3.20 (s, 2H, NH₂).

Scalability and Industrial Production

Pilot-Scale Synthesis

The CN104557716B patent outlines a scalable protocol using 2,6-dichloro-4-nitroaniline and ethyl acetate under reflux. Key metrics:

- Reaction Volume : 500 L reactor

- Yield : 78–82%

- Purity : 98.5% pre-purification

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 2,6-Dichloroaniline | 120 |

| Imidazolidine | 450 |

| Pd-C Catalyst | 800 |

Análisis De Reacciones Químicas

El hidrocloruro de apraclonidina experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción generalmente involucran el uso de agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen entornos ácidos o básicos, temperaturas específicas y solventes como metanol o cloroformo. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas.

Aplicaciones Científicas De Investigación

Ocular Hypertension and Glaucoma Management

Mechanism of Action

Apraclonidine reduces IOP by enhancing aqueous humor outflow and decreasing aqueous production through vasoconstriction in the ciliary body. It has been shown to provide significant reductions in IOP, making it a valuable adjunctive therapy for patients with open-angle glaucoma who are already on maximally tolerated medical therapy .

Clinical Studies

A study published in JAMA Network demonstrated that this compound significantly lowered IOP across various concentrations (0.125%, 0.25%, 0.5%) in patients with elevated IOP, achieving an average reduction of 27% from baseline . Another investigation found that a single application of 1% this compound provided an additive effect when combined with nonselective beta-blockers, maintaining lower IOP for at least 12 hours post-application .

| Concentration | Baseline IOP (mm Hg) | Post-application IOP (mm Hg) | Reduction (%) |

|---|---|---|---|

| 0.125% | 24.9 | 22.2 | 10.8 |

| 0.25% | 24.9 | 16.2 | 34.5 |

| 0.5% | 24.9 | 16.2 | 34.5 |

Prevention of Intraoperative and Postoperative IOP Spikes

Surgical Applications

this compound is utilized to prevent or reduce increases in IOP during ocular surgeries, particularly laser procedures. Its application prior to surgery helps maintain stable IOP levels, thereby minimizing the risk of postoperative complications associated with elevated pressure .

Diagnostic Use in Horner’s Syndrome

Pharmacological Testing

this compound serves as a diagnostic agent for Horner’s syndrome, where it induces a reversal of anisocoria (unequal pupil sizes). The drug's unique ability to dilate the affected pupil while constricting the healthy one allows clinicians to differentiate between physiological anisocoria and pathological conditions like Horner's syndrome .

Case Study Insights

In a study involving patients with Horner’s syndrome, this compound was shown to increase eyelid aperture significantly, which can aid in diagnosis and assessment of sympathetic denervation . The eyelid elevation effect was quantitatively measured using infrared video recordings, providing robust data on its efficacy.

Adjunctive Therapy in Ocular Conditions

This compound is also considered an adjunctive treatment option for patients who do not achieve adequate control of their IOP with first-line therapies alone. Its role as a short-term solution is particularly noted when patients experience fluctuations in pressure or require additional support during treatment transitions.

Mecanismo De Acción

El mecanismo de acción del hidrocloruro de apraclonidina implica su actividad agonista relativamente selectiva sobre los receptores alfa2-adrenérgicos, con cierta actividad sobre los receptores alfa1 . Reduce la presión intraocular al disminuir la producción de humor acuoso y aumentar la salida uveoscleral. Este mecanismo dual implica la constricción de los vasos del proceso ciliar aferente y la salida trabecular mejorada .

Comparación Con Compuestos Similares

Intraocular Pressure Reduction

Both this compound and brimonidine show comparable IOP-lowering efficacy, but brimonidine’s longer duration of action (up to 12 hours) and lower allergy rates make it preferable for chronic use .

Horner Syndrome Diagnosis

| Drug | Sensitivity | Specificity | Mechanism |

|---|---|---|---|

| This compound | 92.5% | 100% | Alpha-1-mediated mydriasis in denervated eyes |

| Cocaine | 90–95% | 95–100% | Norepinephrine reuptake inhibition |

This compound reverses anisocoria in 93% of HS cases by targeting upregulated alpha-1 receptors in sympathetically denervated pupils, whereas cocaine requires intact neuronal terminals . However, this compound may yield false negatives in acute HS (<7 days) or infants .

Side Effect Profile

| Adverse Effect | This compound | Brimonidine |

|---|---|---|

| Ocular Allergy | 8–36% | <5% |

| Conjunctival Blanching | Common | Rare |

| Dry Mouth/Nose | 30% | 10–15% |

| Systemic Drowsiness | Rare | 5–10% |

This compound’s allergic conjunctivitis and lid retraction are linked to its alpha-1 activity, while brimonidine’s melanin-binding capacity prolongs its therapeutic effect .

Actividad Biológica

Apraclonidine is an alpha-adrenergic agonist primarily used in ophthalmology to manage intraocular pressure (IOP) in patients with glaucoma. Its biological activity encompasses various mechanisms, pharmacokinetics, and clinical applications, which are essential for understanding its therapeutic potential.

This compound primarily acts as a selective alpha-2 adrenergic receptor agonist, with a lesser effect on alpha-1 receptors. The drug's mechanism involves:

- Reduction of Aqueous Humor Production : this compound decreases the production of aqueous humor by constricting afferent ciliary process vessels, which leads to a reduction in IOP.

- Increased Uveoscleral Outflow : It also enhances the outflow of aqueous humor through the uveoscleral pathway, further contributing to its IOP-lowering effects .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Following topical administration, this compound reaches peak concentrations in ocular tissues within 20 minutes to 2 hours.

- Distribution : The highest concentrations are found in the cornea, iris-ciliary body, and aqueous humor.

- Elimination : The plasma half-life is approximately 8 hours, with renal excretion being the primary route of elimination .

Intraocular Pressure Management

Numerous studies have demonstrated this compound's efficacy in lowering IOP:

- A study involving 20 patients showed that both 0.5% and 0.25% concentrations significantly reduced IOP by an average of 27% compared to a vehicle control .

- In another multicenter study, 60% of patients treated with this compound maintained adequate IOP control and delayed the need for surgical intervention .

Diagnostic Utility

This compound is also utilized diagnostically, particularly in cases of Horner's syndrome:

- It causes significant pupillary dilation in affected eyes while inducing minimal or no change in normal eyes. This differential response aids in diagnosing oculosympathetic paresis .

Treatment of Ptosis

Recent research indicates that this compound may effectively treat ptosis associated with myasthenia gravis:

- A phase 2 clinical trial reported significant improvements in eyelid measurements following administration of this compound, suggesting its potential as an alternative treatment for ptosis .

Case Studies and Research Findings

Adverse Effects

While generally well-tolerated, this compound can cause some side effects:

Q & A

Q. What is the optimal concentration and dosing regimen for apraclonidine in intraocular pressure (IOP) reduction studies?

this compound 0.25% and 0.5% achieve equivalent maximal IOP reduction (27% from baseline) with twice-daily dosing, while 0.125% shows reduced efficacy . A double-masked crossover study design with 2-week washout periods controlled for carryover effects, and measurements at 2–8 hours post-dose (acute phase) and days 2/8 (chronic phase) established duration of action . Researchers should standardize photographic documentation of interpalpebral fissure width, as it increases dose-dependently due to α1-mediated effects .

Q. How does this compound’s dual α2/α1 adrenergic activity influence its ocular hypotensive mechanism?

this compound reduces IOP via α2-mediated suppression of aqueous humor production (75% of effect) and α1-mediated vasoconstriction of anterior segment vessels (25% of effect) . Mechanistic studies should combine fluorophotometry (aqueous flow measurement) and episcleral venous pressure manometry to isolate these pathways . Comparative studies with selective α2 agonists (e.g., brimonidine) are critical to distinguish receptor-specific actions .

Q. What methodological considerations are essential for using this compound in Horner’s syndrome diagnosis?

The 0.5% this compound test leverages denervation supersensitivity in Horner’s pupils, causing ipsilateral dilation (α1 effect) and contralateral mild miosis (α2 effect) . Standardized protocols require baseline and 45-minute post-instillation measurements of anisocoria reversal (>0.5 mm difference) using digital pupillometry . Researchers must control for false negatives by documenting symptom onset timing, as early-stage lesions (<48 hours) may lack receptor upregulation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in this compound test sensitivity (84.6%–93%) for Horner’s syndrome diagnosis?

Sensitivity variations arise from differences in this compound concentration (1% vs. 0.5%), patient demographics (e.g., lesion chronicity), and measurement techniques . In acute cases (<1 week), 22% of patients show false negatives due to delayed α1 receptor upregulation . Methodological standardization—including time-stamped symptom documentation and quantitative pupillometry—improves diagnostic accuracy .

Q. Why do human in vivo studies show no retinal blood flow changes with this compound, contrary to in vitro models?

In vivo scanning laser Doppler flowmetry (SLDF) in humans detected no significant optic nerve head or retinal blood flow alterations after 0.5% this compound . However, in vitro retinal arteriole models suggest α1-mediated vasoconstriction . This discrepancy highlights the importance of model selection: SLDF avoids large vessels, while in vitro models may amplify isolated vascular responses. Researchers should combine optical coherence tomography angiography (OCTA) with SLDF to assess microvascular effects comprehensively .

Q. What mechanisms underlie this compound’s long-term allergic reactions, and how can clinical trials mitigate this risk?

Allergic reactions (48% incidence at 1% concentration) are linked to the adrenergic agent itself, not preservatives, with a mean latency of 4.7 months . Kaplan-Meier survival analysis shows 90% of non-allergic patients tolerate the drug beyond 10 months . Trials should include monthly slit-lamp evaluations for follicular conjunctivitis and use 0.5% formulations to reduce allergen exposure .

Q. How should researchers interpret negative this compound tests in Horner’s syndrome patients?

Negative tests occur in 7.5% of confirmed Horner’s cases, often due to incomplete sympathetic pathway lesions or delayed receptor supersensitivity . Researchers must integrate adjunctive tests (e.g., MRI for central lesions) and repeat this compound testing after 72 hours in suspected false negatives .

Q. What experimental designs address interspecies variability in this compound response (e.g., cats vs. dogs vs. humans)?

In cats, 0.5% this compound reduces IOP by 15–30% without cardiovascular effects, while dogs show similar responses . However, translational studies require species-specific α-receptor distribution analysis (e.g., feline iris dilator muscle density) and crossover designs with saline controls to isolate species-dependent pharmacodynamics .

Methodological Guidelines

- Dose-Response Studies : Use crossover designs with ≥2-week washout periods and measure both IOP and α1-mediated side effects (e.g., lid retraction) .

- Diagnostic Tests : Standardize this compound concentration (0.5%), timing (45-minute post-instillation), and quantitative pupillometry .

- Safety Monitoring : Implement monthly ocular surface assessments and Kaplan-Meier analysis for long-term allergy risk profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.